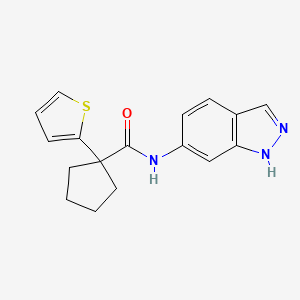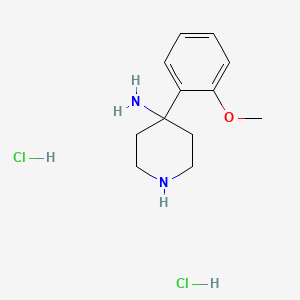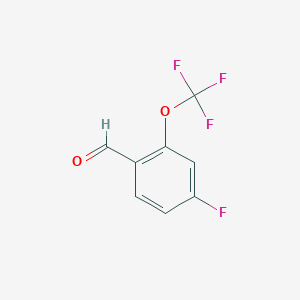![molecular formula C11H9ClFN3O2S B2955999 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1341009-16-2](/img/structure/B2955999.png)
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfonamide group (-SO2NH2), a common functional group in many pharmaceutical drugs . The compound also has a fluorophenyl group attached, which is a phenyl ring (a derivative of benzene) with a fluorine atom, and a chlorophenyl group, which is a phenyl ring with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the sulfonamide group, and the fluorophenyl and chlorophenyl groups. The presence of these groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity and stability, while the sulfonamide, fluorophenyl, and chlorophenyl groups could affect its polarity, solubility, and reactivity .
Scientific Research Applications
Organic Synthesis and Chemical Analysis
Synthesis of Sulfonylurea Herbicides
This compound is utilized as an intermediate in the synthesis of sulfonylurea herbicides like imazosulfuron and its derivatives. These compounds are synthesized through reactions involving chlorosulfonation, ammonolysis, and condensation, demonstrating its utility in creating agriculturally important chemicals (Shi Gui-zhe, 2015).
Development of Reaction-based Fluorescent Probes
The structural framework of 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is employed in designing fluorescent probes for selective detection of thiophenols over aliphatic thiols. This has significant implications in chemical, biological, and environmental monitoring, highlighting its role in sensitive and selective detection techniques (Z. Wang et al., 2012).
Medicinal Chemistry and Drug Development
Antitumor Activity
Derivatives of this compound have been evaluated for their antitumor properties. Research has shown that certain sulfonamide derivatives exhibit potent cell cycle inhibitory effects and have progressed to clinical trials, indicating its potential in oncology (T. Owa et al., 2002).
Antimicrobial Activity
The structural motif of this compound has been incorporated into new heterocyclic compounds, which were synthesized and tested for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (T. El‐Emary et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes depending on the nature of the receptor and the cellular context.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that the effects of this compound could be diverse and context-dependent.
Properties
IUPAC Name |
2-(3-chloro-4-fluoroanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2S/c12-8-6-7(3-4-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUAWIYLDFWEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955920.png)
![N'-({[(4-chlorobenzyl)oxy]imino}methyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetohydrazide](/img/structure/B2955921.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)

![6-{N-methyl-N-[(1-methylpyrazol-4-yl)methyl]carbamoyl}cyclohex-3-enecarboxylic acid](/img/structure/B2955926.png)
![(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2955927.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2955928.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide](/img/structure/B2955929.png)


![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2955933.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)
